molecular formula C6H6ClFN2 B1585904 3-Chloro-4-fluorophenylhydrazine CAS No. 84282-78-0

3-Chloro-4-fluorophenylhydrazine

Cat. No.: B1585904
CAS No.: 84282-78-0
M. Wt: 160.58 g/mol
InChI Key: DUORBNTWCCJANU-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenylhydrazine is an organic compound with the molecular formula C6H6ClFN2 . It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its applications in various chemical reactions and its utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-fluorophenylhydrazine typically involves the reaction of 3-chloro-4-fluoroaniline with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorophenylhydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-fluorophenylhydrazine is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-fluorophenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. It can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-fluorophenylhydrazine is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and specificity in chemical reactions, compared to its mono-substituted counterparts .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUORBNTWCCJANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371453
Record name 3-Chloro-4-fluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84282-78-0
Record name 3-Chloro-4-fluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorophenylhydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 144.9 g of 3-chloro-4-fluoroaniline and 705 ml of concentrated hydrochloric acid was stirred and heated to 80° C. The mixture containing the aniline hydrochloride was allowed to cool to ambient temperature. After 24 hours, the mixture was stirred and cooled to 5°-10° C. while a solution of 69.5 g of sodium nitrite in 350 ml of water was added dropwise within 1/2 hour. After an additional 1/2 hour, the solution containing the diazonium salt was gradually added with stirring to a solution of 427 g of stannous chloride (2H2O) in 700 ml of hydrochloric acid. After 45 minutes at ambient temperature, the reaction mixture was made alkaline by the addition of 3000 ml of 50% sodium hydroxide and extracted with ether. The combined ether extracts were dried (MgSO4), filtered and concentrated to give 214.1 g (67%) of 3-chloro-4-fluorophenylhydrazine as a tan solid; melting point 75°-77° C.
Quantity
144.9 g
Type
reactant
Reaction Step One
Quantity
705 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69.5 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride
Quantity
427 g
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
3000 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-fluorophenylhydrazine
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